molecular formula C17H14ClN3O2 B7786416 (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B7786416
M. Wt: 327.8 g/mol
InChI Key: LADWRCUTFSJRTG-UVTDQMKNSA-N
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Description

The compound with the identifier (4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one Diphenhydramine Salicylate . It is the salicylic acid salt of diphenhydramine, a well-known antihistamine. Diphenhydramine is commonly used to relieve symptoms of allergy, hay fever, and the common cold. The salicylate form combines the properties of diphenhydramine with those of salicylic acid, which is known for its anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenhydramine Salicylate involves the reaction of diphenhydramine with salicylic acid. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of Diphenhydramine Salicylate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated purification systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diphenhydramine Salicylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Diphenhydramine Salicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenhydramine Salicylate involves its interaction with histamine receptors and inhibition of histamine activity. Diphenhydramine acts as an antagonist at H1 histamine receptors, blocking the effects of histamine and providing relief from allergic symptoms. The salicylate component contributes to its anti-inflammatory and analgesic effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenhydramine Salicylate is unique in that it combines the antihistamine properties of diphenhydramine with the anti-inflammatory and analgesic effects of salicylic acid. This dual action makes it particularly effective in treating conditions that involve both allergic reactions and inflammation .

Properties

IUPAC Name

(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-14(10-19-15-9-12(18)7-8-16(15)22)17(23)21(20-11)13-5-3-2-4-6-13/h2-10,19,22H,1H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADWRCUTFSJRTG-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CNC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\NC2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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